Phenyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate
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Overview
Description
Phenyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate is a complex organic compound with the molecular formula C21H14N2O3 This compound is characterized by its unique phthalazine core structure, which is a bicyclic system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate typically involves the condensation of phthalic anhydride with hydrazine to form phthalazine derivativesThe reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid as catalysts and are carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Friedel-Crafts reagents like aluminum chloride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Phenyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an enzyme inhibitor.
Medicine: Research is ongoing into its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Phenyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- N0-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl]
Uniqueness
Phenyl 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylate is unique due to its phthalazine core structure, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different core structures or substituents .
Properties
IUPAC Name |
phenyl 4-oxo-3-phenylphthalazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3/c24-20-18-14-8-7-13-17(18)19(21(25)26-16-11-5-2-6-12-16)22-23(20)15-9-3-1-4-10-15/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWXNENRPQXHNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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